molecular formula C13H12N2O5S2 B3130275 Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate CAS No. 341968-27-2

Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate

Cat. No.: B3130275
CAS No.: 341968-27-2
M. Wt: 340.4 g/mol
InChI Key: ANLHUTDOKMWKSM-UHFFFAOYSA-N
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Description

Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate (CAS 341968-27-2) is a pyrimidine derivative with the molecular formula C₁₃H₁₂N₂O₅S₂ and a molecular weight of 340.38 g/mol . Its structure features a pyrimidine core substituted at position 4 with a hydroxyl group, at position 5 with a phenylsulfonyl moiety, and at position 2 with a sulfanyl acetate ester.

Properties

IUPAC Name

methyl 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c1-20-11(16)8-21-13-14-7-10(12(17)15-13)22(18,19)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLHUTDOKMWKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201144558
Record name Methyl 2-[[1,6-dihydro-6-oxo-5-(phenylsulfonyl)-2-pyrimidinyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

341968-27-2
Record name Methyl 2-[[1,6-dihydro-6-oxo-5-(phenylsulfonyl)-2-pyrimidinyl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341968-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[1,6-dihydro-6-oxo-5-(phenylsulfonyl)-2-pyrimidinyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the hydroxy group: This step often involves selective hydroxylation reactions.

    Sulfonylation: The phenylsulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the phenylsulfonyl group may yield phenyl derivatives.

Scientific Research Applications

Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate involves its interaction with specific molecular targets. The hydroxy and phenylsulfonyl groups may participate in hydrogen bonding or hydrophobic interactions with target proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrimidine Positions) Key Functional Groups CAS Number Source
Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate C₁₃H₁₂N₂O₅S₂ 340.38 4-OH, 5-PhSO₂, 2-SCH₂COOCH₃ Hydroxyl, sulfonyl, sulfanyl, ester 341968-27-2
Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate C₈H₉ClN₂O₂S 232.68 4-Cl, 2-SCH₃, 5-CH₂COOCH₃ Chloro, methylsulfanyl, ester 21573-01-3
Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate C₁₄H₁₃ClN₂O₂S 308.78 5-(3-Cl-Ph), 2-SCH₂COOCH₂CH₃ Chlorophenyl, sulfanyl, ester 344281-95-4

Key Observations :

  • Substituent Effects : The target compound’s phenylsulfonyl group (PhSO₂) at position 5 introduces strong electron-withdrawing effects, enhancing stability and polarizability compared to the chlorophenyl (in ) or chloro/methylsulfanyl groups (in ). This may influence solubility, reactivity, and binding affinity in biological systems.
  • Molecular Weight : The target compound has the highest molecular weight (340.38 g/mol) due to the bulky phenylsulfonyl group, whereas the chloro-methylsulfanyl analog () is significantly lighter (232.68 g/mol).
  • Ester Group : All three compounds feature ester groups (methyl or ethyl), which modulate lipophilicity and hydrolysis rates.

Physicochemical Properties

  • Density and Boiling Points: Ethyl 2-{[5-(3-chlorophenyl)... () has a predicted density of 1.34 g/cm³ and boiling point of 455.2°C, likely due to its chlorophenyl substituent. The target compound’s phenylsulfonyl group may increase density but reduce volatility compared to .
  • Acidity: The target’s hydroxyl group (pKa ~10–12 for phenolic OH) contrasts with the neutral chloro and sulfanyl groups in analogs, affecting protonation states under physiological conditions.

Challenges and Limitations

  • Synthetic Complexity : Introducing the phenylsulfonyl group (target compound) requires stringent conditions compared to simpler substituents like chloro or methylsulfanyl.

Biological Activity

Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H12N2O5S2
  • Molecular Weight : 340.37 g/mol
  • CAS Number : 341968-27-2

The compound contains a pyrimidine ring substituted with hydroxy and phenylsulfonyl groups, which are believed to contribute to its biological properties. The sulfanyl group enhances its reactivity, allowing for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes through competitive or non-competitive mechanisms, potentially affecting metabolic pathways.
  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Covalent Bond Formation : The sulfanyl group can react with nucleophilic sites on proteins, leading to irreversible inhibition in some cases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it has significant activity against various bacterial strains, including Mycobacterium tuberculosis.

Microorganism MIC (μM)
Mycobacterium tuberculosis0.75
Staphylococcus aureus1.50
Escherichia coli3.00

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines, including BHK21 and HepG2. The results indicate a moderate cytotoxic profile:

Cell Line CC50 (μM)
BHK21>50
HepG2>50

These values suggest that while the compound is effective against certain pathogens, it demonstrates low cytotoxicity towards human cell lines at higher concentrations.

Case Studies and Research Findings

  • Study on Antitubercular Activity : A chemical genetic screen highlighted the compound's ability to induce self-poisoning in M. tuberculosis, leading to rapid ATP depletion and accumulation of toxic metabolites. This mechanism was linked to its structural properties, particularly the presence of the phenylsulfonyl group .
  • Inhibition Studies : Various studies have demonstrated that this compound can inhibit key metabolic enzymes involved in bacterial growth, providing insights into its potential as a therapeutic agent against resistant bacterial strains .
  • Toxicological Assessments : Toxicity assessments revealed that the compound has a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitution reactions. For pyrimidine-based sulfanyl acetates, key steps include:
  • Functionalization of the pyrimidine ring with sulfonyl groups using phenylsulfonyl chloride under controlled pH (7–9) .
  • Thioether formation via reaction with mercaptoacetate derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .
  • Esterification of the acetate group using methanol and acid catalysts .
    Critical factors: Solvent choice (DMF enhances reaction rates), temperature control, and purification via column chromatography .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Structural validation relies on:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., sulfonyl and pyrimidine peaks) .
  • IR spectroscopy : Identification of functional groups (e.g., S=O stretching at ~1150–1300 cm1^{-1}, ester C=O at ~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and supramolecular interactions (if single crystals are obtainable) .

Q. What are the primary biological activities studied for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Tested against kinases or hydrolases due to the pyrimidine core’s affinity for ATP-binding pockets .
  • Antimicrobial screening : Disk diffusion or microdilution assays to assess activity against Gram-positive/negative bacteria .
  • Cytotoxicity studies : MTT assays on cancer cell lines to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :
  • Solvent optimization : Replace DMF with acetonitrile for better solubility of aromatic intermediates, reducing side reactions .
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
  • In-line analytics : Employ HPLC-MS to monitor reaction progress and identify by-products early .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :
  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • Isotopic labeling : Use 34S^{34}S-labeled analogs to distinguish sulfonyl vs. sulfanyl peaks in overlapping regions .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation in sulfonyl groups) by variable-temperature NMR .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Simulate binding poses with kinase domains (e.g., EGFR or CDK2) using AutoDock Vina or Schrödinger .
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
  • QSAR modeling : Correlate substituent effects (e.g., phenylsulfonyl vs. methyl groups) with inhibitory potency .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :
  • Solvent correction : Apply solvent effect models (e.g., COSMO-RS) to computational predictions to align with experimental DMSO-d6_6 data .
  • Conformational sampling : Use Monte Carlo methods to generate low-energy conformers and average their chemical shifts .
  • Validation with analogs : Compare shifts with structurally similar compounds (e.g., ethyl esters vs. methyl esters) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate

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